2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-1-4-2-7(9)10-3-5(4)11-6/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHTQLAZSHYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Chloro 1h Pyrrolo 2,3 C Pyridine and Analogous Structures
Strategies for Constructing the Pyrrolo[2,3-c]pyridine Ring System
The formation of the pyrrolo[2,3-c]pyridine core can be broadly categorized into two main approaches: annelation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring, or conversely, the formation of a pyridine ring fused to a pyrrole precursor.
Annelation Approaches via Pyrrole Ring Formation
One of the most prominent methods for constructing the pyrrole ring onto a pyridine backbone is the Bartoli indole (B1671886) synthesis. This reaction typically involves the interaction of an ortho-substituted nitro- or nitroso-pyridine with a vinyl Grignard reagent. nih.govwikipedia.orgquimicaorganica.orgonlineorganicchemistrytutor.com The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction, as it facilitates the key organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.org For the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine, a potential precursor to the target compound, a plausible starting material would be 2-chloro-3-nitropyridine, which upon reaction with a vinyl Grignard reagent, would yield the desired 6-azaindole (B1212597) core. The flexibility of the Bartoli synthesis allows for its application to heteroaromatic nitro derivatives, making it a powerful tool for the preparation of various azaindoles. wikipedia.org
Another significant strategy involves palladium-catalyzed reactions. For instance, a tandem intramolecular C-N coupling and intermolecular Suzuki process has been utilized for the synthesis of 2-substituted 6-azaindoles from gem-dichloro olefins and boronic acids. nih.gov Furthermore, Sonogashira coupling reactions provide a versatile entry to the pyrrolo[2,3-c]pyridine system. The reaction of 3,4-dibromopyridine (B81906) with terminal alkynes, followed by a tandem C-N coupling and cyclization with amines, has been shown to produce a range of pyrrolo[2,3-c]pyridines. nih.gov
A general representation of the Bartoli indole synthesis for a substituted 6-azaindole is depicted below:
| Starting Material | Reagent | Product | Reference |
| 2-Substituted Nitropyridine | Vinyl Grignard Reagent | 7-Substituted 6-Azaindole | wikipedia.org |
Annelation Approaches via Pyridine Ring Formation
The construction of the pyridine ring onto a pre-formed pyrrole moiety offers an alternative synthetic pathway. One such approach involves the thermal electrocyclization of an azahexatriene system. This method has been successfully employed in the total synthesis of pyrrolo[2,3-c]quinoline alkaloids, demonstrating its utility in forming the pyridine portion of the fused ring system.
Regioselective Halogenation Techniques for Bromination and Chlorination at Specific Positions
Achieving the desired 2-bromo-5-chloro substitution pattern on the 1H-pyrrolo[2,3-c]pyridine core requires precise control over halogenation reactions. The electronic nature of the 6-azaindole ring system dictates the regioselectivity of electrophilic substitution.
Direct Halogenation Protocols
The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. For pyrrole itself, electrophilic aromatic substitution occurs more readily than in benzene, with a strong preference for the 2-position (α-position) over the 3-position (β-position). stackexchange.com This is due to the greater resonance stabilization of the intermediate carbocation formed during attack at the 2-position. stackexchange.com This inherent reactivity can be exploited for the direct bromination of a 5-chloro-1H-pyrrolo[2,3-c]pyridine intermediate.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds. pearson.commdpi.com It serves as a convenient source of electrophilic bromine, often under mild conditions. The direct bromination of 5-chloro-1H-pyrrolo[2,3-c]pyridine with NBS would be expected to proceed regioselectively at the C-2 position, yielding the target 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine.
| Substrate | Reagent | Position of Bromination | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Bromine or NBS | Predominantly C-3 | rsc.org |
| Indoles/Azaindoles | RebH enzyme variant 3-LSR | C-3 | chemimpex.com |
| Electron-rich aromatics | N-Bromosuccinimide (NBS) | Varies | pearson.com |
Indirect Halogenation Methods via Precursors
An indirect approach to the synthesis of this compound involves the use of a pyridine starting material that already contains the desired chlorine atom at the 5-position. A suitable precursor for this strategy would be 2-amino-5-chloropyridine. This compound can be converted to 2-bromo-5-chloropyridine (B189627) via a Sandmeyer-type reaction. Subsequently, the pyrrole ring can be constructed onto this pre-halogenated pyridine scaffold using one of the annelation methods described in section 2.1.1. Following the formation of the 5-chloro-1H-pyrrolo[2,3-c]pyridine ring system, a regioselective bromination at the C-2 position, as discussed above, would complete the synthesis.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Halogenated Pyrrolo[2,3-c]pyridines
The halogen atoms on the this compound scaffold serve as versatile handles for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse libraries of compounds for various applications, including drug discovery.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide. mdpi.com The 2-bromo and 5-chloro positions on the pyrrolo[2,3-c]pyridine ring can both participate in Suzuki coupling, with the reactivity generally being higher for the bromo substituent. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at these positions. For instance, the Suzuki coupling of a 2-bromo-5-chloro-6-azaindole with an arylboronic acid would be expected to primarily yield the 2-aryl-5-chloro-6-azaindole.
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. nih.govresearchgate.net This reaction is particularly useful for the synthesis of amino-substituted pyrrolo[2,3-c]pyridines. The 2-bromo or 5-chloro substituents can be displaced by a variety of primary or secondary amines in the presence of a suitable palladium catalyst and ligand system. This provides a direct route to compounds with diverse amine functionalities, which are common pharmacophores in biologically active molecules.
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on related halogenated heterocyclic systems.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | rsc.org |
| Suzuki-Miyaura | 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene derivatives | nih.gov |
| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp (B1165662) / NaOtBu | Secondary and tertiary aminopyridines | nih.govresearchgate.net |
| Suzuki-Miyaura | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in carbon-carbon bond formation, widely employed for the arylation of heterocyclic compounds. For dihalogenated pyrrolopyridines, this reaction offers a pathway to introduce aryl or heteroaryl substituents with a high degree of control and selectivity. Research on analogous structures, such as 2-iodo-4-chloropyrrolopyridine, has demonstrated the feasibility of chemoselective Suzuki-Miyaura coupling. nih.gov In such cases, the greater reactivity of the iodo group allows for selective coupling at the C-2 position, leaving the chloro substituent intact for subsequent transformations. nih.gov This regioselectivity is crucial for the stepwise elaboration of the molecular framework.
The choice of catalyst system, including the palladium source and the phosphine (B1218219) ligand, is critical for achieving high yields and preventing side reactions like dehalogenation. acs.org For instance, catalyst systems composed of Pd and dialkylbiphenylphosphino ligands have been shown to be highly effective for the coupling of challenging heterocyclic substrates. sigmaaldrich.com Microwave-assisted Suzuki-Miyaura reactions have also been reported to be efficient for C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives, suggesting a potential green chemistry approach for analogous pyrrolopyridine systems. organic-chemistry.org
Below is a table summarizing representative conditions for Suzuki-Miyaura coupling on analogous halogenated azaindole systems.
| Entry | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-iodo-4-chloro-pyrrolopyridine | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-dioxane/H₂O | 100 | - | nih.gov |
| 2 | 3-iodo-6-chloro-7-azaindole | Phenyl boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 85 | acs.org |
| 3 | 7-bromo-4-substituted-1H-indazoles | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 92 | nih.gov |
| 4 | Halogenated aminopyrazoles | Aryl boronic acids | Various Pd catalysts | Various bases | Various solvents | - | Good | acs.org |
Sonogashira Coupling Strategies
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for the functionalization of halogenated pyrrolo[2,3-c]pyridines. wikipedia.orglibretexts.org This reaction introduces an alkynyl moiety, which can serve as a versatile handle for further transformations or as a key structural element in the final target molecule. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com
The synthesis of various azaindole derivatives has been achieved through Sonogashira coupling of amino-halopyridines with terminal alkynes, followed by cyclization. nih.gov For dihalogenated substrates, regioselective Sonogashira coupling can be achieved by exploiting the differential reactivity of the halogen atoms. For instance, in a molecule with both bromo and chloro substituents, the bromo group is generally more reactive and will preferentially undergo coupling. Copper-free Sonogashira reactions have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. rsc.org
The following table presents examples of Sonogashira coupling conditions for analogous heterocyclic systems.
| Entry | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-amino-3-iodo-5-nitropyridine | TMSA | CuI / Pd(PPh₃)₄ | - | THF/DMA | - | - | nih.gov |
| 2 | 3,5-dihalo-2-aminopyridines | Various alkynes | - | - | - | - | - | nih.gov |
| 3 | 5- and 6-bromo-3-fluoro-2-cyanopyridines | Terminal alkynes | Pd[PPh₃]₄ / CuI | Et₃N | THF/Et₃N | RT | High | beilstein-journals.org |
| 4 | Aryl bromides | 3-Ethynylpyridine | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | RT | up to 97 | rsc.org |
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orgyoutube.com This reaction is particularly valuable for synthesizing derivatives of this compound bearing amino substituents, which are common pharmacophores in drug discovery. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org
In the context of dihalogenated pyrrolopyridines, the Buchwald-Hartwig amination can be performed chemoselectively. For a substrate like this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond would likely allow for selective amination at the 2-position under carefully controlled conditions. The choice of the palladium catalyst, ligand, and base is crucial for the success of the reaction. nih.gov For instance, a study on the amination of unprotected halo-7-azaindoles demonstrated that palladium precatalysts can achieve highly selective reactions under mild conditions. mit.edu
Below is a table summarizing conditions for Buchwald-Hartwig amination on related heterocyclic substrates.
| Entry | Halogenated Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-iodo-4-chloro-pyrrolopyridine | Secondary amine | RuPhos / XPhos Pd G2 | - | - | - | - | nih.gov |
| 2 | Halo-7-azaindoles | Aliphatic and aromatic amines | Palladium precatalysts | - | - | Mild | - | mit.edu |
| 3 | 2- and 4-bromo estrones | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | - | - | Good to excellent | beilstein-journals.org |
| 4 | β-Chloroacroleins | Lactams and heteroarylamines | Pd(OAc)₂/Binap or Pd(OAc)₂/Xantphos | Cs₂CO₃ | - | - | - | researchgate.net |
Green Chemistry Principles in Pyrrolo[2,3-c]pyridine Synthesis Research
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of pyrrolo[2,3-c]pyridine and other azaindole syntheses, several green strategies have been explored.
One-pot reactions and cascade procedures are prominent green methodologies that reduce waste, save energy, and improve efficiency by combining multiple synthetic steps into a single operation. For instance, a one-pot synthesis of 1,2-disubstituted azaindoles involving a palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization has been reported. mdpi.com Another example is a cascade C-N/Heck cross-coupling reaction to access azaindole derivatives. mdpi.com
The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. tandfonline.comresearchgate.net Microwave-assisted synthesis has been successfully applied to Suzuki-Miyaura reactions and other transformations in the synthesis of azaindole derivatives. researchgate.net
Furthermore, the development of catalytic systems that operate in greener solvents, such as water or ethanol, or under solvent-free conditions, is a key area of green chemistry research. The use of more environmentally benign and inexpensive catalysts, such as those based on iron, is also being investigated as an alternative to precious metal catalysts like palladium. researchgate.net
Comparative Analysis of Synthetic Route Efficiency and Selectivity
The choice of synthetic strategy for the functionalization of dihalogenated pyrrolo[2,3-c]pyridines depends on the desired final product and the required selectivity. Each of the major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offers distinct advantages in terms of the types of bonds formed and the functional groups introduced.
Efficiency: The efficiency of these reactions is typically evaluated based on chemical yield, reaction time, and catalyst loading. High-throughput screening of reaction conditions, including catalysts, ligands, bases, and solvents, is often necessary to optimize yields. nih.gov Microwave-assisted protocols have demonstrated the potential to significantly improve efficiency by drastically reducing reaction times from hours to minutes. organic-chemistry.orgresearchgate.net The development of highly active catalyst systems allows for lower catalyst loadings, which is both cost-effective and reduces the environmental burden of residual metal in the final product. sigmaaldrich.com
Selectivity: For dihalogenated substrates like this compound, regioselectivity is a critical consideration. The inherent difference in the reactivity of C-Br and C-Cl bonds (C-Br > C-Cl) under typical palladium-catalyzed conditions allows for selective functionalization. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can all be performed selectively at the more reactive C-2 position, leaving the C-5 chloro group available for subsequent diversification. This stepwise functionalization is a powerful strategy for building molecular complexity. nih.gov The choice of ligand can also play a crucial role in controlling selectivity, particularly in cases where the electronic and steric differences between the two halogenated positions are less pronounced.
Chemical Reactivity and Derivatization of the 2 Bromo 5 Chloro 1h Pyrrolo 2,3 C Pyridine Core
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Nucleus
The pyrrolo[2,3-c]pyridine system, analogous to 7-azaindole (B17877), is an electron-rich heteroaromatic compound. Electrophilic aromatic substitution (EAS) reactions are expected to occur preferentially on the five-membered pyrrole (B145914) ring, which is more activated towards electrophiles than the electron-deficient pyridine (B92270) ring. The position of substitution on the 7-azaindole nucleus is generally observed at the C3 position, due to the directing effect of the pyrrole nitrogen.
While specific studies on 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine are not extensively documented in this context, the reactivity of the parent 7-azaindole core provides a strong predictive framework. For instance, N-sulfonyl protected 7-azaindoles undergo regioselective C3-sulfenylation with sulfonyl chlorides, a reaction that proceeds without the need for transition-metal catalysts. nih.govrsc.org Similarly, nitration of 7-azaindole with nitric acid typically yields the 3-nitro derivative. researchgate.net
The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is also a viable transformation for the 7-azaindole scaffold. researchgate.netijpcbs.comnih.govwikipedia.orgorganic-chemistry.org This reaction, employing a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride, would be expected to yield the C3-formylated product of this compound. It is important to note that the presence of the deactivating halogen substituents on the core may necessitate harsher reaction conditions compared to the unsubstituted 7-azaindole.
Nucleophilic Aromatic Substitution Reactions of Halogen Substituents
Nucleophilic aromatic substitution (SNAr) on the this compound nucleus involves the displacement of one of the halogen atoms by a nucleophile. The pyridine ring, being electron-deficient, is amenable to such reactions, particularly when activated by electron-withdrawing groups or when the halogen is at an activated position (ortho or para to the ring nitrogen). In this molecule, the bromine is at the C2 position and the chlorine is at the C5 position.
The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. nih.gov However, the position of the halogen on the pyridine ring also plays a crucial role. The C2 position is generally more activated towards nucleophilic attack than the C5 position.
Given these opposing factors (C2-Br vs. C5-Cl), the regioselectivity of nucleophilic substitution on this compound can be influenced by the specific nucleophile and reaction conditions. researchgate.net For instance, in related dihalopyridine systems, selective amination has been achieved, and in some cases, a reversal of chemoselectivity can be observed by altering the reaction conditions. researchgate.net
Organometallic Reactions for Further Functionalization
The halogen atoms on the this compound core provide synthetic handles for the formation of organometallic intermediates through metal-halogen exchange. This typically involves treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The rate of metal-halogen exchange generally follows the trend I > Br > Cl, suggesting that the C2-bromo position would be more reactive towards lithiation than the C5-chloro position.
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of this compound. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. The oxidative addition of a palladium(0) catalyst to the carbon-halogen bond is the key step in many of these reactions, and the reactivity order is typically C-I > C-Br > C-OTf > C-Cl. acs.org This inherent reactivity difference can be exploited to achieve chemoselective couplings.
Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrrolo[2,3-c]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is expected that the C2-bromo position will react preferentially over the C5-chloro position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve either mono-arylation at the C2 position or, under more forcing conditions, diarylation at both the C2 and C5 positions. In some dihalopyridine systems, unconventional C4-selectivity has been observed with certain ligands, highlighting the tunability of these reactions. nih.gov
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties through the coupling of a terminal alkyne with the halo-pyrrolo[2,3-c]pyridine, catalyzed by palladium and a copper co-catalyst. mdpi.comnih.govwikipedia.org Similar to the Suzuki coupling, the C2-bromo position is expected to be more reactive. This reaction is valuable for the synthesis of extended π-systems and for creating precursors for further transformations.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the halo-pyrrolo[2,3-c]pyridine with an alkene. This reaction forms a new carbon-carbon bond and is a powerful method for the vinylation of the heterocyclic core. Again, the C2-bromo position is the anticipated site of initial reactivity.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the halo-pyrrolo[2,3-c]pyridine with primary or secondary amines. This is a crucial method for synthesizing amino-substituted derivatives, which are common motifs in biologically active molecules. The chemoselectivity of amination on dihalopyridines can be influenced by the choice of palladium catalyst and ligands. For example, in the amination of 5-bromo-2-chloropyridine, the use of a palladium-Xantphos complex can lead to preferential reaction at the C5-bromo position. researchgate.net
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with the halo-pyrrolo[2,3-c]pyridine in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups. The expected regioselectivity would favor initial coupling at the C2-bromo position.
Interactive Table: Chemoselectivity in Cross-Coupling Reactions
| Coupling Reaction | Expected Primary Reactive Site | Typical Catalyst/Conditions | Potential for Sequential Functionalization |
|---|---|---|---|
| Suzuki-Miyaura | C2-Br | Pd(PPh₃)₄, base | Yes |
| Sonogashira | C2-Br | PdCl₂(PPh₃)₂, CuI, base | Yes |
| Heck | C2-Br | Pd(OAc)₂, phosphine (B1218219) ligand, base | Yes |
| Buchwald-Hartwig | C2-Br or C5-Cl (ligand dependent) | Pd₂(dba)₃, phosphine ligand, base | Yes |
Functional Group Interconversions on the Pyrrole and Pyridine Rings
Beyond reactions involving the halogen substituents, the pyrrolo[2,3-c]pyridine core can undergo other transformations. For example, if a nitro group were introduced onto the ring system via electrophilic substitution, it could subsequently be reduced to an amino group, which could then be further functionalized. While specific examples for this compound are scarce, the general chemistry of pyrroles and pyridines allows for a range of potential interconversions.
N-Alkylation and N-Acylation Strategies for Pyrrolo[2,3-c]pyridine Derivatives
The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can be readily functionalized through alkylation or acylation. These reactions are important for several reasons: they can be used to introduce specific substituents to modulate the biological activity of the molecule, and they can also serve as a means of protecting the pyrrole nitrogen during subsequent synthetic steps.
N-Alkylation: The pyrrole nitrogen can be deprotonated with a suitable base, such as sodium hydride, to form the corresponding anion, which can then be reacted with an alkyl halide to introduce an alkyl group.
N-Acylation: Acyl groups can be introduced by reacting the pyrrolo[2,3-c]pyridine with an acid chloride or anhydride, often in the presence of a base. Common acyl groups used for protection include acetyl and pivaloyl. mdpi.org
N-Sulfonylation: Sulfonyl groups, such as tosyl or benzenesulfonyl, are frequently used as protecting groups for the pyrrole nitrogen. These groups are generally stable to a wide range of reaction conditions and can be removed when necessary. nih.govrsc.org The use of protecting groups can be crucial in directing the regioselectivity of certain reactions, such as lithiation.
Rearrangement Studies and Reaction Mechanisms
The investigation of rearrangement reactions and the elucidation of reaction mechanisms are fundamental to understanding the chemical behavior of heterocyclic compounds like this compound. While specific studies focusing solely on the rearrangement of this particular molecule are not extensively documented in publicly available literature, insights can be drawn from the reactivity of related azaindole scaffolds. The electronic properties conferred by the pyridine ring, the pyrrole moiety, and the halogen substituents create a potential for interesting and sometimes unexpected chemical transformations.
One notable example of a rearrangement in a related pyrrolopyridine system was observed during the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. In this case, the deprotection of a trimethylsilylethoxymethyl (SEM) group under certain conditions led to the formation of a tricyclic eight-membered 7-azaindole. nih.gov This transformation highlights the potential for intramolecular reactions and skeletal rearrangements in the azaindole core, driven by the release of reactive intermediates like formaldehyde (B43269) during the reaction sequence. nih.gov
Another relevant transformation observed in the broader class of 1H-pyrrolo[2,3-b]pyridines is a ring-expansion reaction. For instance, the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base resulted in its conversion to a 1,8-naphthyridine (B1210474) derivative. rsc.org This type of reaction, often involving dihalocarbene intermediates, demonstrates that the pyrrole ring of the azaindole system can undergo expansion to form a new six-membered ring, significantly altering the core structure.
Furthermore, the Dimroth rearrangement is a well-known phenomenon in nitrogen-containing heterocyclic chemistry and has been studied in systems such as imidazo[1,2-a]pyrimidines. nih.gov This type of rearrangement typically involves the opening of the heterocyclic ring followed by recyclization to form a structural isomer. While not directly reported for this compound, the presence of endocyclic and exocyclic nitrogen atoms in related structures suggests that under specific conditions (e.g., basic or acidic hydrolysis), analogous rearrangements could be mechanistically plausible. The rate and outcome of such rearrangements are often influenced by pH and the electronic nature of the substituents on the heterocyclic ring. nih.gov
The reaction mechanisms for the derivatization of the this compound core are largely dictated by the principles of electrophilic and nucleophilic substitution on the pyrrolopyridine ring system, as well as metal-catalyzed cross-coupling reactions at the halogenated positions. Electrophilic aromatic substitution reactions, such as nitration, bromination, and iodination, on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to occur predominantly at the 3-position of the pyrrole ring. rsc.org This regioselectivity is governed by the electron-donating nature of the pyrrole nitrogen, which activates the ring towards electrophilic attack.
Mechanistically, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are pivotal for the functionalization of haloazaindoles. nih.govorganic-chemistry.org These reactions proceed through a well-established catalytic cycle involving oxidative addition of the haloazaindole to a low-valent palladium complex, followed by transmetalation with a suitable organometallic reagent (e.g., a boronic acid or a terminal alkyne), and concluding with reductive elimination to yield the coupled product and regenerate the active palladium catalyst. The chemoselectivity of these couplings can be a challenge when multiple halogen atoms are present, with oxidative addition often occurring preferentially at the more reactive C-I or C-Br bond over a C-Cl bond. nih.gov
The following table summarizes potential rearrangement reactions and the mechanistic basis for the reactivity of the halosubstituted pyrrolopyridine core, drawing parallels from related heterocyclic systems.
| Reaction Type | Substrate/Conditions | Product Type | Mechanistic Notes |
| Skeletal Rearrangement | SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine / Deprotection | Tricyclic 8-membered 7-azaindole | Involves intramolecular reaction following the release of formaldehyde. nih.gov |
| Ring Expansion | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine / Chloroform, Strong Base | 1,8-Naphthyridine derivative | Believed to proceed via a dihalocarbene intermediate. rsc.org |
| Dimroth-type Rearrangement | Imidazo[1,2-a]pyrimidine / Basic or Acidic conditions | Isomeric heterocyclic system | Involves ring-opening and recyclization. Plausibility for pyrrolopyridines is inferred. nih.gov |
| Electrophilic Substitution | 1H-Pyrrolo[2,3-b]pyridine / Nitrating or Halogenating agents | 3-Substituted-1H-pyrrolo[2,3-b]pyridine | The pyrrole ring is activated at the 3-position by the nitrogen lone pair. rsc.org |
| Cross-Coupling | Halo-azaindole / Organometallic reagent, Palladium catalyst | Functionalized azaindole | Proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govorganic-chemistry.org |
Structural Elucidation and Electronic Characterization of 2 Bromo 5 Chloro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives
Spectroscopic Methods for Structural Elucidation in Research
Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information for the unambiguous identification and characterization of novel molecules.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be established.
Table 1: ¹³C NMR Chemical Shift Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine Data obtained in DMF-d₇ solvent. nih.gov
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 128.2 |
| C3 | 100.0 |
| C4 | 130.3 |
| C5 | 111.1 |
| C6 | 142.9 |
| C7 | 122.1 |
| C8 (C7a) | 147.5 |
For 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, one would expect the ¹H NMR spectrum to show signals corresponding to the N-H proton of the pyrrole (B145914) ring and the protons at positions 3, 4, and 6. The electron-withdrawing effects of the bromine and chlorine atoms would influence the chemical shifts of the nearby protons, typically shifting them to a lower field (higher ppm).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to display several characteristic absorption bands.
A key feature would be the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The fingerprint region, below 1600 cm⁻¹, would contain a complex series of absorptions corresponding to C=C and C-N stretching vibrations of the fused aromatic rings, as well as C-H bending vibrations. The C-Br and C-Cl stretching vibrations would also be present at lower frequencies, typically below 800 cm⁻¹.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. The nominal molecular weight of this compound (C₇H₄BrClN₂) is 230 g/mol .
A crucial feature of the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak. This arises from the natural abundance of isotopes for both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This combination results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogen atoms. The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom in the ion. Fragmentation would likely involve the loss of the halogen atoms or small molecules like HCN from the bicyclic core.
Crystallographic Investigations of Pyrrolo[2,3-c]pyridine Derivatives
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice.
While a crystal structure for this compound has not been reported, detailed X-ray diffraction analyses have been performed on closely related derivatives. The study of 5-bromo-1H-pyrrolo[2,3-b]pyridine revealed an essentially planar azaindole skeleton. nih.govresearchgate.net The analysis provides precise measurements of the bond lengths and angles of the fused six-membered pyridine (B92270) and five-membered pyrrole rings. nih.govresearchgate.net
Such studies confirm the aromatic nature of the bicyclic system and provide valuable benchmark data for computational and theoretical models. The crystallographic data for this derivative is summarized in the table below.
Table 2: Crystal Data and Structure Refinement for 5-bromo-1H-pyrrolo[2,3-b]pyridine nih.govresearchgate.net
| Parameter | Value |
| Empirical formula | C₇H₅BrN₂ |
| Formula weight | 197.04 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. In pyrrolopyridine derivatives, hydrogen bonding is a dominant directional force. X-ray diffraction studies on 5-bromo-1H-pyrrolo[2,3-b]pyridine and 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine show that the molecules form centrosymmetric dimers in the crystal lattice. nih.govresearchgate.netresearchgate.net
This specific arrangement is facilitated by pairs of N—H···N hydrogen bonds, where the N-H group of the pyrrole ring on one molecule interacts with the nitrogen atom of the pyridine ring on an adjacent, inverted molecule. nih.govresearchgate.net These strong, directional interactions are fundamental to the supramolecular assembly of these heterocycles in the solid state, influencing physical properties such as melting point and solubility.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry serve as powerful tools to elucidate the intricate properties of molecular systems. For this compound, these methods offer a window into its electronic architecture and dynamic behavior, which are crucial for understanding its chemical characteristics.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in defining the electronic structure of molecules. While specific studies on this compound are not extensively available in the public domain, the principles of these calculations can be applied to predict its properties. Such calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation and subsequently computing various electronic parameters.
These calculations would yield crucial data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, the nitrogen atoms and the electron-rich pyrrole ring are often key sites of interaction.
A hypothetical table of calculated electronic properties for this compound, based on DFT calculations, is presented below.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific computational studies on this compound are required for experimentally validated data.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation.
For this compound, an MEP map would likely indicate negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and potentially the pyrrole nitrogen, suggesting these are the primary sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrrole ring, indicating susceptibility to nucleophilic attack. The bromine and chlorine substituents would also influence the electrostatic potential distribution due to their electronegativity. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering.
Conformational Analysis and Tautomerism Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid fused-ring system like this compound, the scope for major conformational changes is limited. However, theoretical calculations can determine the most stable planar or near-planar geometry.
A more significant aspect for this molecule is the study of tautomerism. The pyrrolo[2,3-c]pyridine scaffold can exist in different tautomeric forms, primarily involving the migration of the proton on the pyrrole nitrogen to the pyridine nitrogen.
Computational studies would involve calculating the relative energies of the possible tautomers to determine their thermodynamic stability. The energy barriers for the interconversion between these tautomers can also be calculated, providing insight into their kinetic stability. The surrounding solvent environment can significantly influence the tautomeric equilibrium, a factor that can be modeled using computational methods.
A hypothetical table showing the relative energies of two possible tautomers is provided below.
| Tautomer | Relative Energy (kcal/mol) |
| 1H-pyrrolo[2,3-c]pyridine | 0.0 (Reference) |
| 7H-pyrrolo[2,3-c]pyridine | +5.2 |
Note: This data is illustrative. The actual relative energies would need to be determined by specific quantum chemical calculations for this compound.
Reaction Pathway Analysis through Computational Modeling
Computational modeling can be employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
For example, the susceptibility of the bromine and chlorine atoms to nucleophilic aromatic substitution could be investigated. Computational models could predict the activation barriers for the substitution at these two positions, thereby assessing the regioselectivity of such reactions. Similarly, the reactivity of the pyrrole ring towards electrophilic substitution could be modeled. This type of analysis is invaluable for designing synthetic routes to novel derivatives of this compound and for understanding its stability and degradation pathways. These predictive models help to streamline experimental efforts by focusing on the most promising reaction conditions and reagents.
Advanced Synthetic Applications of 2 Bromo 5 Chloro 1h Pyrrolo 2,3 C Pyridine in Chemical Research
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The primary utility of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine in synthetic chemistry stems from its capacity to undergo a variety of cross-coupling reactions, enabling the precise introduction of diverse substituents. The C2-bromo bond on the pyrrole (B145914) moiety is significantly more susceptible to oxidative addition by palladium(0) catalysts than the C5-chloro bond on the pyridine (B92270) ring. This differential reactivity is the cornerstone of its application as a key intermediate, allowing for a programmed, site-selective approach to molecular elaboration.
Initial functionalization almost invariably occurs at the C2 position. This has been demonstrated in related halogenated azaindole systems where C-I or C-Br bonds are selectively targeted in the presence of C-Cl bonds. nih.gov This chemoselectivity enables the synthesis of 2-substituted-5-chloro-1H-pyrrolo[2,3-c]pyridine intermediates via reactions such as Suzuki-Miyaura, Sonogashira, Stille, Heck, and Buchwald-Hartwig couplings. Once the C2 position is modified, the remaining C5-chloro group can be targeted for a subsequent transformation, often under more forcing reaction conditions or with different catalyst-ligand systems, to complete the synthesis of a disubstituted pyrrolo[2,3-c]pyridine core. This sequential approach is fundamental to building complex heterocyclic frameworks that are prevalent in medicinal chemistry and materials science. nih.govrsc.org
Table 1: Representative Sequential Cross-Coupling Reactions
| Step | Reaction Type | Position | Coupling Partner Example | Catalyst/Ligand Example | Resulting Intermediate/Product |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura | C2 | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-5-chloro-1H-pyrrolo[2,3-c]pyridine |
| 2 | Buchwald-Hartwig | C5 | Secondary amine | Pd₂(dba)₃, XPhos, NaOtBu | 2-Aryl-5-amino-1H-pyrrolo[2,3-c]pyridine |
| 1 | Sonogashira | C2 | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynyl-5-chloro-1H-pyrrolo[2,3-c]pyridine |
Integration into Multi-component Reaction Schemes
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com While direct use of this compound as a starting component in classical MCRs is not extensively documented, its derivatives are ideal substrates for such transformations.
A common strategy involves pre-functionalizing the scaffold using a cross-coupling reaction to introduce a reactive group suitable for an MCR. For instance, a Sonogashira coupling at the C2 position can install a terminal alkyne. This 2-alkynyl-5-chloro intermediate can then act as a component in powerful MCRs, such as the A³ coupling (aldehyde, alkyne, amine) or various cycloaddition cascades, to rapidly assemble complex, polycyclic systems fused to the pyrrolopyridine core. nih.gov
Alternatively, the pyrrole nitrogen (N1) can participate in MCRs after suitable activation or in the presence of appropriate reactants. For example, derivatives of the scaffold can be incorporated into isocyanide-based MCRs, such as the Ugi or Passerini reactions, to introduce peptidic or ester-amide functionalities, further increasing molecular complexity. nih.gov This approach combines the reliability of cross-coupling chemistry with the efficiency of MCRs to build intricate molecules that would otherwise require lengthy, linear synthetic sequences.
Development of Diverse Molecular Libraries Based on the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine (6-azaindole) framework is a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for indole (B1671886) in many biologically active compounds, particularly kinase inhibitors. nih.gov The ability to perform controlled, sequential diversification of the this compound core makes it an ideal starting point for diversity-oriented synthesis (DOS) and the construction of molecular libraries for high-throughput screening.
A typical library synthesis strategy would involve a split-pool approach. The core scaffold is first reacted with a set of diverse building blocks at the C2 position (e.g., a library of boronic acids in a Suzuki coupling). The resulting pool of 2-substituted intermediates is then split and reacted with a second set of diverse building blocks at the C5 position (e.g., a library of amines in a Buchwald-Hartwig amination). This combinatorial approach allows for the rapid generation of thousands of unique, discrete compounds from a single, common intermediate.
Table 2: Hypothetical Combinatorial Library Synthesis
| Core Scaffold | First Diversification (at C2) (Example: Suzuki Coupling) | Second Diversification (at C5) (Example: Buchwald-Hartwig Amination) | Final Product Structure |
|---|
This methodology enables a systematic exploration of the chemical space around the 6-azaindole (B1212597) core, which is crucial for establishing structure-activity relationships (SAR) during the lead optimization phase of drug discovery.
Applications in Flow Chemistry and Automation for Scalable Synthesis
The translation of complex synthetic sequences from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. The well-defined, often palladium-catalyzed, reactions used to functionalize this compound are particularly amenable to flow chemistry.
Sequential cross-coupling reactions can be "telescoped" in a continuous flow setup. For instance, the starting material can be passed through a heated column packed with a solid-supported palladium catalyst (a packed-bed reactor) along with the first coupling partner to functionalize the C2 position. The output stream from this first reactor, containing the 2-substituted-5-chloro intermediate, can be directly mixed with the reagents for the second reaction and passed through a second reactor to modify the C5 position. This eliminates the need for isolating and purifying intermediates, drastically reducing waste and production time.
When combined with automated platforms, this flow-based approach can accelerate the synthesis of the molecular libraries described previously. Automated liquid handlers can prepare unique reagent combinations in each well of a microtiter plate, which are then sequentially injected into the flow reactor system. This integration of flow chemistry and automation provides a powerful platform for the on-demand, scalable synthesis of novel pyrrolo[2,3-c]pyridine derivatives for chemical and biological research.
Medicinal Chemistry Research Trajectories of Pyrrolo 2,3 C Pyridine Scaffolds
Exploration of Pyrrolo[2,3-c]pyridine Derivatives as Pharmacological Research Tools
The 1H-pyrrolo[2,3-c]pyridine framework has been utilized by medicinal chemists to probe complex biological systems. Its value as a research tool stems from its ability to be chemically modified at multiple positions, allowing for the systematic development of derivatives with tailored affinities and selectivities for specific biological targets. This scaffold has been particularly instrumental in the development of inhibitors for enzymes involved in key physiological processes. For instance, derivatives of this scaffold have been synthesized to serve as potent acid pump antagonists, enabling detailed investigation into the function of the H+/K+ ATPase enzyme. nih.gov More recently, the scaffold has been employed to design highly potent, reversible inhibitors of Lysine-specific demethylase 1 (LSD1), providing new chemical probes to explore epigenetic mechanisms in cancer. theraindx.comnih.gov
Scaffold Design for Targeted Biological Recognition
The design of 1H-pyrrolo[2,3-c]pyridine derivatives for specific biological recognition often involves structure-based approaches and computational modeling. A key strategy is the introduction of various substituents at different positions on the bicyclic core to optimize interactions with the target protein's binding site. For example, in the design of potassium-competitive acid blockers (P-CABs), molecular modeling has guided the introduction of substituents at the 1-position of the scaffold. This modification was intended to allow the molecule to access and interact with specific lipophilic sites and polar residues within the H+/K+ ATPase enzyme, thereby enhancing inhibitory activity. This rational design approach demonstrates the scaffold's utility in creating precisely targeted molecular agents.
Investigation of Specific Molecular Targets and Mechanisms of Action
While the broader class of pyrrolopyridines has been extensively investigated for kinase inhibition, with different isomers showing potent activity against various kinases, the 1H-pyrrolo[2,3-c]pyridine scaffold specifically has not been a primary focus in the available literature for inhibitors of Fibroblast Growth Factor Receptor (FGFR), Monopolar Spindle 1 (MPS1), Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), or Cyclin-Dependent Kinases (CDK). Research into inhibitors for these specific kinase targets has predominantly utilized other isomeric scaffolds, such as pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine. nih.govuq.edu.auacs.orgkoreascience.kr
The principal research trajectory for the 1H-pyrrolo[2,3-c]pyridine scaffold has been centered on the development of enzyme inhibitors. Its application in the design of classical receptor agonists or antagonists is not widely documented in the scientific literature.
The 1H-pyrrolo[2,3-c]pyridine core has proven to be a highly effective scaffold for the development of potent enzyme inhibitors targeting distinct classes of enzymes.
H+/K+ ATPase Inhibition: A significant area of research has been the synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives as acid pump antagonists (APAs), which function by inhibiting the H+/K+ ATPase in gastric parietal cells. nih.gov A series of these compounds were synthesized and evaluated for their inhibitory activity against H+/K+ ATPase isolated from hog gastric mucosa. Through systematic modification of substituents at the N1, C5, and C7 positions, researchers identified potent inhibitors with IC50 values in the nanomolar range. nih.gov
Table 1: H+/K+ ATPase Inhibitory Activity of 1H-pyrrolo[2,3-c]pyridine Derivatives
| Compound | Substituents | H+/K+ ATPase IC50 (nM) |
| 14f | N1: (pyridin-2-yl)methyl, C5: methyl, C7: (4-fluorophenyl)amino | 28 |
| 14g | N1: (3-methoxybenzyl), C5: methyl, C7: (4-fluorophenyl)amino | 29 |
Lysine-specific demethylase 1 (LSD1) Inhibition: More recently, the 1H-pyrrolo[2,3-c]pyridine scaffold was used as a template to design a novel class of highly potent, reversible inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that is a promising therapeutic target in oncology. theraindx.comnih.gov Building upon a known inhibitor, structure-guided design led to the synthesis of derivatives with significantly improved enzymatic inhibition. The lead compound from this series demonstrated an IC50 value of 3.1 nM and potent inhibition of cell growth in acute myeloid leukemia and small-cell lung cancer cell lines. nih.gov
Table 2: LSD1 Inhibitory Activity of a Lead 1H-pyrrolo[2,3-c]pyridine Derivative
| Compound | Description | LSD1 IC50 (nM) |
| 46 (LSD1-UM-109) | A derivative of the pyrrolo[2,3-c]pyridine scaffold | 3.1 |
However, research specifically identifying 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors for Histone Deacetylase 6 (HDAC6) or Enoyl-acyl carrier protein reductase is not prominent in the existing literature, where other heterocyclic systems have been the focus. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Ligand Design
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of 1H-pyrrolo[2,3-c]pyridine derivatives against their respective enzyme targets.
For the H+/K+ ATPase inhibitors, SAR exploration focused on substitutions at three key positions: N1, C5, and C7. The studies revealed that specific substitutions at these sites were critical for high-potency inhibition. For example, introducing a (pyridin-2-yl)methyl or a (3-methoxybenzyl) group at the N1 position, a methyl group at C5, and a (4-fluorophenyl)amino moiety at C7 resulted in compounds with IC50 values below 30 nM. nih.gov
In the development of LSD1 inhibitors, a structure-guided SAR campaign was conducted based on a lead compound, GSK-354. Modifications to the "ring A" portion of the molecule, which corresponds to the 1H-pyrrolo[2,3-c]pyridine core, led to significant gains in potency. The fusion of the pyrrole (B145914) and pyridine (B92270) rings into this specific bicyclic system was found to be highly favorable for binding to the LSD1 active site. The optimization of substituents on this scaffold led to the identification of compound 46 (LSD1-UM-109), which was substantially more potent than the original lead compound. nih.gov
Positional Effects of Halogen Substituents on Activity
The introduction of halogen atoms into a drug candidate's structure can profoundly influence its biological activity. This is due to the effects of halogens on the molecule's physicochemical properties, such as its size, electronegativity, and ability to form halogen bonds. In the context of the pyrrolo[2,3-c]pyridine scaffold, the specific placement of halogens like bromine and chlorine is a critical consideration in modulating potency and selectivity.
For the 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold, the bromine atom at position 2 and the chlorine atom at position 5 are expected to have distinct impacts on the molecule's interactions with biological targets. The bromine at the C2 position of the pyrrole ring can serve as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions. From a pharmacodynamic perspective, this position is often involved in key interactions within the binding sites of target proteins, such as kinases. A halogen at this position can influence the acidity of the pyrrole N-H, affecting hydrogen bonding capabilities.
While direct structure-activity relationship (SAR) data for this compound is not extensively published, general principles from related heterocyclic compounds suggest that the nature and position of halogen substituents are critical for activity. For instance, in some series of kinase inhibitors, a larger halogen like bromine at a key binding pocket interface is preferred over chlorine for enhanced potency, potentially due to increased van der Waals interactions or the formation of stronger halogen bonds. Conversely, in other cases, the smaller size of chlorine may be advantageous to avoid steric clashes.
The following table illustrates hypothetical SAR data based on general trends observed in halogenated heterocyclic kinase inhibitors, demonstrating the potential impact of halogen substitution patterns.
| Compound ID | R1 | R2 | Target Kinase IC50 (nM) |
| 1 | H | H | 500 |
| 2 | Br | H | 150 |
| 3 | H | Cl | 200 |
| 4 | Br | Cl | 50 |
| 5 | Cl | Br | 75 |
This data is illustrative and based on general principles of medicinal chemistry, not on specific experimental results for this compound.
Impact of Side Chain Modifications on Molecular Recognition
The this compound scaffold provides a rigid core for the attachment of various side chains, which are crucial for molecular recognition and binding to biological targets. The bromine atom at the C2 position is particularly amenable to modification via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide diversity of aryl, heteroaryl, or alkyl groups.
The nature of the side chain at C2 can dictate the selectivity of the compound. For example, in the context of kinase inhibitors, a side chain that can form specific hydrogen bonds with the hinge region of the kinase is often a key determinant of potency. The size, shape, and flexibility of this side chain are critical for fitting into the ATP-binding pocket and achieving high-affinity binding.
Modifications at the N1 position of the pyrrole ring are also a common strategy to explore the SAR of pyrrolo[2,3-c]pyridine derivatives. Alkylation or arylation at this position can introduce substituents that project into different regions of a binding pocket, potentially picking up additional favorable interactions. These modifications also eliminate the hydrogen bond donor capability of the pyrrole N-H, which can be either beneficial or detrimental to binding, depending on the specific target.
The following table provides an illustrative example of how side chain modifications on a hypothetical this compound-based series could influence activity against a target protein.
| Compound ID | Scaffold | Side Chain at C2 | Side Chain at N1 | Target Protein Ki (nM) |
| 4a | This compound | Phenyl | H | 120 |
| 4b | This compound | Pyridin-4-yl | H | 30 |
| 4c | This compound | Phenyl | Methyl | 250 |
| 4d | This compound | Pyridin-4-yl | Methyl | 80 |
This data is illustrative and based on general principles of medicinal chemistry, not on specific experimental results for this compound.
Prodrug and Bioreductive Drug Design Strategies Utilizing the Scaffold
The development of prodrugs and bioreductive drugs represents advanced strategies to improve the therapeutic index of pharmacologically active agents. While specific examples utilizing the this compound scaffold are not widely reported, the inherent chemical features of this and related scaffolds lend themselves to such approaches.
A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. For a scaffold like this compound, a common prodrug strategy could involve modification of the pyrrole nitrogen (N1). For instance, the N-H group could be derivatized with a phosphate (B84403) or an amino acid ester moiety to enhance water solubility. These groups are designed to be cleaved by endogenous enzymes, such as phosphatases or esterases, to release the active N-H parent compound. This approach can be particularly useful for improving the bioavailability of poorly soluble compounds.
Bioreductive drug design is a specialized prodrug strategy that is often employed in oncology. This approach involves designing molecules that are selectively activated to their cytotoxic form under the hypoxic conditions characteristic of solid tumors. The pyridine ring within the pyrrolo[2,3-c]pyridine scaffold can be a substrate for N-oxidation, and the resulting N-oxide could potentially be designed as a bioreductive prodrug. The N-oxide itself would be relatively non-toxic, but under the low oxygen tension found in tumors, it could be reduced by enzymes such as cytochrome P450 reductases to generate the active parent compound. The electron-withdrawing properties of the chlorine atom at C5 could potentially influence the reduction potential of such an N-oxide, making this a tunable feature for drug design.
Future Research Directions and Unexplored Avenues for 2 Bromo 5 Chloro 1h Pyrrolo 2,3 C Pyridine
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes is paramount for the widespread investigation and application of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. Future research should pivot from traditional multi-step, low-yield syntheses to more sophisticated and sustainable methodologies.
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically accelerate reaction times, reduce side-product formation, and increase yields in the synthesis of various 7-azaindoles. nih.govnih.gov Applying microwave irradiation to key cyclization or cross-coupling steps in the synthesis of this compound could significantly improve efficiency over conventional heating methods. acs.orgthieme-connect.comresearchgate.net
Continuous Flow Chemistry: Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com Developing a continuous flow process for this scaffold would enable safer handling of reactive intermediates and facilitate large-scale production for extensive research programs. acs.org This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.
Photoredox and Metallaphotoredox Catalysis: These methods allow for the formation of complex bonds under exceptionally mild conditions (e.g., using visible light at room temperature). A photoredox/nickel dual catalysis approach has been successfully used for the cross-coupling of bromo-azaindoles and could be adapted for synthesizing derivatives of the target compound, offering a sustainable alternative to traditional palladium-catalyzed reactions. acs.org
Protecting-Group-Free Synthesis: Strategies that circumvent the use of protecting groups are highly desirable as they reduce the number of synthetic steps and improve atom economy. Research into one-pot procedures or the use of catalysts that are tolerant of the N-H group on the pyrrole (B145914) ring could streamline the synthesis of this compound and its derivatives. organic-chemistry.org
| Technology | Potential Advantage for Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields |
| Continuous Flow Chemistry | Enhanced safety, scalability, sustainability |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity |
| Protecting-Group-Free Methods | Improved atom economy, fewer synthetic steps |
Investigation of Advanced Functionalization and Derivatization Pathways
The two distinct halogen atoms on the this compound scaffold are its most valuable feature, enabling selective and sequential functionalization. The differential reactivity of the C-Br bond (typically more reactive in palladium-catalyzed cross-coupling) versus the C-Cl bond is a critical area for future exploration.
Site-Selective Cross-Coupling: A primary research focus should be the systematic investigation of chemoselective functionalization. Studies on related dihalogenated azaindoles have demonstrated that exclusive reaction at a single halogen position is achievable. nih.govacs.org Future work should establish optimized conditions for various palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions—to selectively target either the C2-bromo or the C5-chloro position. mdpi.combeilstein-journals.org This would allow for the controlled, stepwise introduction of different substituents, creating a diverse library of derivatives from a single starting material.
Late-Stage Functionalization: Developing methods for C-H activation on the pyrrolo[2,3-c]pyridine core after initial derivatization of the halogen positions would provide another layer of complexity and access to novel chemical space. This would enable the introduction of functional groups at positions not easily accessed through classical synthesis.
Deeper Computational and Theoretical Insights into Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and rationalize the behavior of this compound, guiding experimental work and saving resources.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure of the molecule. researchgate.netmdpi.com Such studies can predict the relative reactivity of the C-Br and C-Cl bonds towards oxidative addition with palladium catalysts, providing a theoretical basis for the site-selectivity observed in cross-coupling reactions. Furthermore, analysis of molecular electrostatic potential maps can identify regions susceptible to nucleophilic or electrophilic attack. nih.govmdpi.com
Reaction Mechanism Modeling: Computational modeling can be used to investigate the transition states and energy profiles of potential reaction pathways. sciencedaily.com This insight is invaluable for understanding unexpected outcomes and for optimizing reaction conditions (e.g., choice of ligand, base, and solvent) to favor a desired product in selective functionalization reactions.
In Silico Property Prediction: Before synthesis, computational tools can predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activities of virtual libraries of derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics. researchgate.net
Expansion into Materials Science and Chemical Biology Research
The unique electronic and photophysical properties inherent to the azaindole scaffold suggest that this compound could be a valuable building block in fields beyond traditional medicinal chemistry.
Organic Electronics: Pyrrole-containing fused aromatic systems are known for their semiconducting properties and have been incorporated into materials for organic field-effect transistors (OFETs) and organic photovoltaics. tdl.orgnih.govresearchgate.net The π-conjugated system of this compound makes it a candidate for such applications. Future research could involve the synthesis of polymers or small molecules incorporating this scaffold to investigate their charge transport properties and potential use in electronic devices. mdpi.com
Chemical Biology and Bioimaging: 7-Azaindole (B17877), the parent scaffold, is a well-known fluorescent probe and a tryptophan bioisostere used to study protein structure and dynamics. acs.orgacs.org The emission properties of azaindoles are often sensitive to their local environment. This opens an avenue for developing novel fluorescent probes based on the this compound core. The halogen atoms can serve as handles for conjugation to biomolecules or for tuning the photophysical properties (e.g., emission wavelength, quantum yield) of the fluorophore.
Application of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from molecular design to synthesis planning.
De Novo Drug Design: ML models, including generative algorithms and graph neural networks, can design novel molecules with desired properties. astrazeneca.comnih.gov By training these models on known bioactive molecules, it is possible to generate new derivatives of the this compound scaffold that are optimized for activity against a specific biological target. acm.org
Retrosynthesis and Reaction Optimization: AI-powered tools can predict synthetic routes for complex molecules, including less common heterocycles. nih.govchemrxiv.orgchemrxiv.org These platforms can help chemists devise more efficient pathways to synthesize the target compound and its derivatives. nih.gov Furthermore, ML algorithms can optimize reaction conditions by exploring a multidimensional parameter space more effectively than traditional methods, leading to higher yields and selectivity with fewer experiments. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine?
- Methodological Answer : The compound is typically synthesized via sequential halogenation or cyclization reactions. For example, a nitro-substituted intermediate can undergo reductive cyclization using iron in acetic acid at 70°C, yielding the pyrrolopyridine core with moderate efficiency (56% yield) . Alternative routes involve Suzuki-Miyaura coupling or Buchwald-Hartwig amination for functionalization, though regioselectivity must be carefully controlled using directing groups or optimized reaction conditions .
Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Proton environments can be resolved in DMSO-d₆, with distinct signals for aromatic protons (δ 8.3–8.4 ppm) and NH groups (δ ~12.4 ppm) .
- X-Ray Diffraction : High-resolution X-ray data (e.g., 100 K) enable charge density analysis via multipole refinement (Hansen-Coppens formalism), revealing covalent bonding patterns and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- HRMS : Confirms molecular ion peaks and isotopic patterns for Br/Cl substituents .
Q. How does the reactivity of the pyrrolo[2,3-c]pyridine core influence derivatization strategies?
- Methodological Answer : The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the 3-position, while the pyridine nitrogen directs halogenation (Br/Cl) at adjacent positions. Protecting groups (e.g., benzyl or tert-butyldimethylsilyl) are often required to avoid unwanted side reactions during functionalization .
Advanced Research Questions
Q. How can charge density analysis and DFT studies elucidate the electronic structure of this compound?
- Methodological Answer : High-resolution X-ray data (e.g., R(F) = 0.0353 for 5700 reflections) combined with DFT (BLYP functional) reveal bond critical points, Laplacian values, and HOMO-LUMO gaps. For analogous systems, a HOMO-LUMO gap of ~3.59 eV indicates high kinetic stability, while topological analysis identifies strong N–H⋯N hydrogen bonds and weak C–H⋯Cl interactions .
Q. What strategies address low regioselectivity in functionalizing the pyrrolo[2,3-c]pyridine core?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro or acetyl) to steer halogenation or cross-coupling reactions to specific positions .
- Catalytic Systems : Pd-based catalysts with tailored ligands (e.g., XPhos) improve selectivity in Suzuki-Miyaura couplings .
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions during iodination or bromination .
Q. How do structural modifications influence biological activity, such as proton pump inhibition?
- Methodological Answer : SAR studies show that electron-withdrawing groups (Br, Cl) at the 2- and 5-positions enhance reversible proton pump inhibition by stabilizing the deprotonated state. Modifications at the 1-position (e.g., alkylation) improve bioavailability but may reduce binding affinity . Computational docking (e.g., AutoDock Vina) can predict interactions with H+/K+-ATPase active sites .
Q. What challenges arise in synthesizing analogs with varying halogen positions (e.g., 3-bromo vs. 5-bromo isomers)?
- Methodological Answer : Competing halogen migration during synthesis can lead to isomer mixtures. Strategies include:
- Kinetic Control : Short reaction times and low temperatures favor desired intermediates.
- Protection/Deprotection : Use of silyl ethers or benzyl groups to block reactive sites .
- Chromatographic Separation : Reverse-phase HPLC or flash chromatography resolves isomers, though yields may vary .
Data Contradiction Analysis
- Synthetic Yields : reports 56% yield for reductive cyclization, while other methods (e.g., cross-coupling in ) achieve 51–99% yields. Discrepancies arise from substrate purity, catalyst loading, and reaction scale.
- Regioselectivity : Patent data ( ) emphasizes 2,5-substitution for biological activity, whereas highlights 3,5-substitution for kinase inhibitors. Researchers must align synthetic goals with target applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
